REACTION_CXSMILES
|
[CH2:1]([NH:3][CH:4](O)[CH3:5])[CH3:2].C(O[C:11]1([C:17]#[CH:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(=O)C.C1C[O:22]CC1>Cl[Cu]>[CH2:1]([N:3]([C:11]1([C:17]#[CH:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)[CH2:4][CH2:5][OH:22])[CH3:2]
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)NC(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CuCl
|
Quantity
|
29.8 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1(CCCCC1)C#C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
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DISSOLUTION
|
Details
|
the residue dissolved in ether/2M HCl
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
after addition of NaOH (pH 1) to the aqueous phase, it
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation by Kugelrohr
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCO)C1(CCCCC1)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |